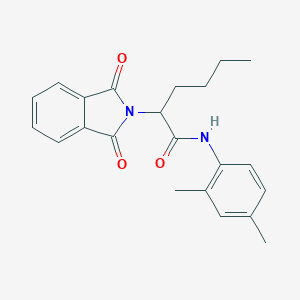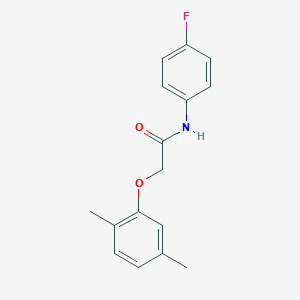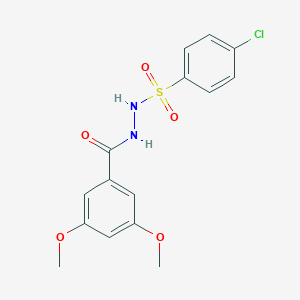
N'-(4-chlorophenyl)sulfonyl-3,5-dimethoxybenzohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-chloro-N’-(3,5-dimethoxybenzoyl)benzenesulfonohydrazide is a chemical compound with the molecular formula C15H15ClN2O5S and a molecular weight of 370.81 g/mol It is known for its unique structure, which includes a chloro-substituted benzene ring, a dimethoxybenzoyl group, and a sulfonohydrazide moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N’-(3,5-dimethoxybenzoyl)benzenesulfonohydrazide typically involves the reaction of 4-chlorobenzenesulfonyl chloride with 3,5-dimethoxybenzoylhydrazine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours until the desired product is formed. The product is then purified by recrystallization or column chromatography to obtain a high-purity compound.
Industrial Production Methods
In an industrial setting, the production of 4-chloro-N’-(3,5-dimethoxybenzoyl)benzenesulfonohydrazide may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. The use of automated reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the efficient and cost-effective production of the compound.
化学反应分析
Types of Reactions
4-chloro-N’-(3,5-dimethoxybenzoyl)benzenesulfonohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonohydrazide group to amine derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols are used in the presence of a base, such as sodium hydroxide, to facilitate the substitution reaction.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
4-chloro-N’-(3,5-dimethoxybenzoyl)benzenesulfonohydrazide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to introduce sulfonohydrazide functionality into target molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 4-chloro-N’-(3,5-dimethoxybenzoyl)benzenesulfonohydrazide involves its interaction with molecular targets, such as enzymes or receptors. The compound’s sulfonohydrazide group can form strong interactions with active sites of enzymes, potentially inhibiting their activity. The chloro and dimethoxybenzoyl groups contribute to the compound’s binding affinity and specificity for its targets. The exact pathways and molecular targets involved depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
4-chloro-N’-(3,5-dimethoxybenzoyl)benzenesulfonamide: Similar structure but with a sulfonamide group instead of a sulfonohydrazide group.
4-chloro-N’-(3,5-dimethoxybenzoyl)benzenesulfonyl chloride: Contains a sulfonyl chloride group instead of a sulfonohydrazide group.
Uniqueness
4-chloro-N’-(3,5-dimethoxybenzoyl)benzenesulfonohydrazide is unique due to its sulfonohydrazide functionality, which imparts distinct reactivity and potential biological activity. The combination of the chloro, dimethoxybenzoyl, and sulfonohydrazide groups makes it a versatile compound for various applications in research and industry.
属性
分子式 |
C15H15ClN2O5S |
|---|---|
分子量 |
370.8g/mol |
IUPAC 名称 |
N'-(4-chlorophenyl)sulfonyl-3,5-dimethoxybenzohydrazide |
InChI |
InChI=1S/C15H15ClN2O5S/c1-22-12-7-10(8-13(9-12)23-2)15(19)17-18-24(20,21)14-5-3-11(16)4-6-14/h3-9,18H,1-2H3,(H,17,19) |
InChI 键 |
UZICHGYFKQNRJR-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1)C(=O)NNS(=O)(=O)C2=CC=C(C=C2)Cl)OC |
规范 SMILES |
COC1=CC(=CC(=C1)C(=O)NNS(=O)(=O)C2=CC=C(C=C2)Cl)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-hydroxy-2,2-bis(4-methoxyphenyl)-N'-[1-(4-methoxyphenyl)ethyl]-N'-methylacetohydrazide](/img/structure/B410922.png)
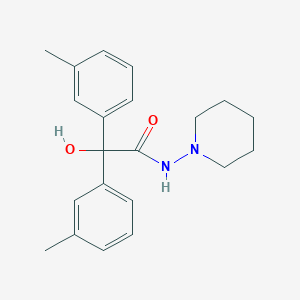
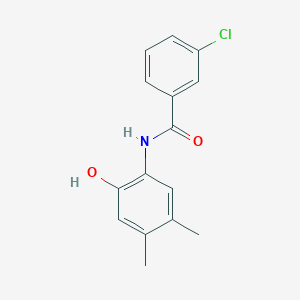

![3-fluoro-N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B410929.png)
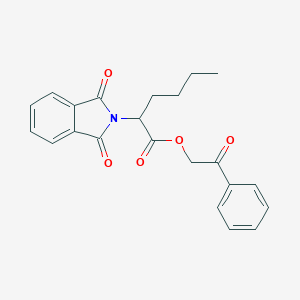
![2-[4-(Benzyloxy)phenyl]-2-oxoethyl 2-(acetyloxy)benzoate](/img/structure/B410934.png)
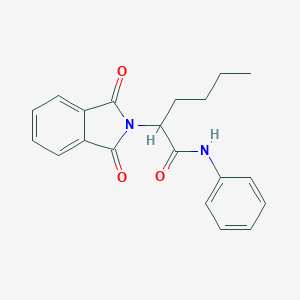

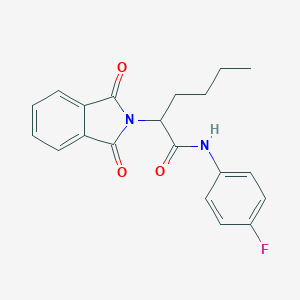
![methyl 4-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanoyl]amino}benzoate](/img/structure/B410940.png)
![2-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)-N-(2-methylphenyl)hexanamide](/img/structure/B410942.png)
